

# NSI-189 Phosphate vs. Semax: A Comparative Guide for Cognitive Enhancement Research

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals exploring novel avenues for cognitive enhancement, **NSI-189 phosphate** and Semax represent two intriguing, yet distinct, investigational compounds. This guide provides an objective comparison of their mechanisms of action, supporting experimental data, and methodologies to inform further research and development.

At a Glance: Key Differences



| Feature                    | NSI-189 Phosphate                                                         | Semax                                                                                                                                                          |
|----------------------------|---------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Primary Mechanism          | Stimulation of hippocampal neurogenesis, increase in hippocampal volume.  | Multi-faceted: Upregulation of<br>BDNF/TrkB signaling,<br>modulation of dopaminergic<br>and serotonergic systems,<br>immunomodulatory and<br>vascular effects. |
| Chemical Class             | Benzylpiperazine-<br>aminopyridine                                        | Synthetic heptapeptide (ACTH 4-10 analogue)                                                                                                                    |
| Reported Cognitive Effects | Improved memory, attention, and executive function (in MDD patients).     | Enhanced attention, memory, and learning.                                                                                                                      |
| Clinical Development Stage | Investigational (Phase 2 trials completed for Major Depressive Disorder). | Used clinically in Russia for various neurological conditions; considered a nootropic.                                                                         |

# **Quantitative Data Comparison**

The following tables summarize key quantitative findings from preclinical and clinical studies of **NSI-189 phosphate** and Semax.

## **Table 1: Preclinical Data on NSI-189 Phosphate**



| Parameter              | Model                                                | Treatment                       | Key Finding                                                                                                              | Citation |
|------------------------|------------------------------------------------------|---------------------------------|--------------------------------------------------------------------------------------------------------------------------|----------|
| Neurogenesis           | Mouse model                                          | Oral<br>administration          | 20-30% increase in hippocampal neurogenesis.                                                                             | [1]      |
| Synaptic<br>Plasticity | Mouse model of<br>Angelman<br>Syndrome               | Daily injections                | Time- and dose-<br>dependent<br>increase in the<br>magnitude of<br>long-term<br>potentiation<br>(LTP).                   | [2]      |
| Cognitive<br>Function  | Rat model of radiation-induced cognitive dysfunction | 4 weeks of daily<br>oral gavage | Significant improvement in novel place recognition, novel object recognition, object in place, and temporal order tasks. |          |

# Table 2: Clinical Data on NSI-189 Phosphate (Phase 2 Trial in MDD)



| Cognitive<br>Domain<br>(CogScreen)                       | Treatment<br>Group (40<br>mg/day for 12<br>weeks) | Effect Size<br>(Cohen's d) vs.<br>Placebo | p-value       | Citation |
|----------------------------------------------------------|---------------------------------------------------|-------------------------------------------|---------------|----------|
| Executive Function (Mental Flexibility)                  | NSI-189                                           | 0.12 - 1.12 (for<br>various<br>measures)  | 0.002 - 0.048 | [3][4]   |
| Choice Reaction<br>Time                                  | NSI-189                                           | 0.12 - 1.12 (for<br>various<br>measures)  | 0.002 - 0.048 | [3][4]   |
| Delayed Recall<br>(Symbol Digit<br>Paired<br>Associates) | NSI-189                                           | 0.12 - 1.12 (for<br>various<br>measures)  | 0.002 - 0.048 | [3][4]   |

**Table 3: Preclinical Data on Semax** 



| Parameter                     | Model              | Treatment                                      | Key Finding                                         | Citation |
|-------------------------------|--------------------|------------------------------------------------|-----------------------------------------------------|----------|
| BDNF Protein<br>Levels        | Rat<br>hippocampus | Single intranasal<br>application (50<br>µg/kg) | 1.4-fold increase.                                  |          |
| TrkB Tyrosine Phosphorylation | Rat<br>hippocampus | Single intranasal<br>application (50<br>µg/kg) | 1.6-fold increase.                                  |          |
| BDNF mRNA<br>(exon III)       | Rat<br>hippocampus | Single intranasal<br>application (50<br>µg/kg) | 3-fold increase.                                    |          |
| TrkB mRNA                     | Rat<br>hippocampus | Single intranasal<br>application (50<br>µg/kg) | 2-fold increase.                                    | -        |
| Serotonin<br>Metabolism       | Rat striatum       | Intraperitoneal<br>injection (0.15<br>mg/kg)   | Up to 180% increase in extracellular 5-HIAA levels. | [5]      |
| Cognitive<br>Function         | Healthy rats       | Intranasal and intraperitoneal administration  | Improved performance in passive avoidance test.     | [6]      |

## **Table 4: Clinical Data on Semax**

| Cognitive<br>Domain                   | Study<br>Population        | Treatment                    | Key Finding                                                          | Citation |
|---------------------------------------|----------------------------|------------------------------|----------------------------------------------------------------------|----------|
| Memory<br>Accuracy                    | Healthy, fatigued subjects | Intranasal<br>administration | 71% accuracy on<br>a memory test<br>vs. 41% in the<br>control group. | [7]      |
| Attention and<br>Short-term<br>Memory | Healthy<br>volunteers      | 250-1000 μg/kg               | Improved performance.                                                | [6]      |



## **Signaling Pathways**

The distinct mechanisms of NSI-189 and Semax are visualized in the following signaling pathway diagrams.



Click to download full resolution via product page

**NSI-189 Signaling Pathway** 



Click to download full resolution via product page

Semax's Multi-faceted Signaling Pathways



## **Experimental Protocols**

# **NSI-189 Phosphate: Phase 2 Clinical Trial for MDD with Cognitive Assessment**

- Study Design: A Phase 2, double-blind, placebo-controlled, sequential parallel comparison design study was conducted.[3]
- Participants: 220 outpatients with a diagnosis of Major Depressive Disorder.[3]
- Treatment Arms:
  - NSI-189 40 mg daily.[3]
  - NSI-189 80 mg daily.[3]
  - Placebo.[3]
- Duration: 12 weeks of treatment.[3]
- Cognitive Assessment: The CogScreen computerized test battery was used to assess
  various cognitive domains. This battery includes subtests measuring attention, memory,
  visual perceptual speed, reaction time, and executive function.[3][8] The Cogstate test was
  also used.[3]
- Outcome Measures: Changes in scores on the CogScreen and Cogstate subtests from baseline to the end of treatment were analyzed. Effect sizes (Cohen's d) were calculated to determine the magnitude of the treatment effect compared to placebo.[3][4]





Click to download full resolution via product page

NSI-189 Phase 2 Trial Workflow

### **Semax: Preclinical Passive Avoidance Test in Rats**

- Objective: To assess the effect of Semax on learning and memory.[6]
- Animal Model: Healthy adult rats.[6]







Apparatus: A two-compartment shuttle box with a light and a dark chamber, separated by a
door. The floor of the dark chamber is equipped with an electric grid.[9][10]

#### Procedure:

- Acquisition/Training Trial: Each rat is placed in the lit compartment. When the rat enters
  the dark compartment, the door closes, and a mild, brief foot shock is delivered.[9][10]
- Retention Trial: Typically 24 hours after the acquisition trial, the rat is again placed in the lit compartment, and the latency to enter the dark compartment is measured. A longer latency is indicative of improved memory of the aversive stimulus.[11]
- Treatment: Semax is administered prior to the acquisition trial.
- Outcome Measure: The primary outcome is the latency to enter the dark compartment during the retention trial.





Click to download full resolution via product page

Semax Passive Avoidance Experimental Workflow

### Conclusion



NSI-189's targeted approach on hippocampal neurogenesis offers a focused avenue for investigating structural brain changes and their cognitive correlates. In contrast, Semax's broad-spectrum activity on neurotrophic, neurotransmitter, and other physiological systems suggests a more complex, modulatory role in cognitive function. The choice between these compounds for further investigation will depend on the specific research question, whether it be exploring the fundamental role of neurogenesis in cognition or investigating the therapeutic potential of a multi-target neuropeptide. The provided data and protocols offer a foundation for designing future preclinical and clinical studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Semax, an ACTH(4-10) analogue with nootropic properties, activates dopaminergic and serotoninergic brain systems in rodents PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Semax: The Brain Performance Peptide Alpha Rejuvenation [alpha-rejuvenation.com]
- 8. cogscreen.com [cogscreen.com]
- 9. 2.8. Passive Avoidance Test [bio-protocol.org]
- 10. Passive Avoidance Test [bio-protocol.org]



- 11. scantox.com [scantox.com]
- To cite this document: BenchChem. [NSI-189 Phosphate vs. Semax: A Comparative Guide for Cognitive Enhancement Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560193#nsi-189-phosphate-vs-semax-for-cognitive-enhancement]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com